4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7,8-dimethylpyrazolo[1,5-a][1,3,5]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-5(2)11-12-6(4)9-3-10-7(12)8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGVNADBNSDBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CN=C(N2N=C1C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225811 | |
| Record name | 4-Chloro-7,8-dimethylpyrazolo[1,5-a]-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-11-5 | |
| Record name | 4-Chloro-7,8-dimethylpyrazolo[1,5-a]-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7,8-dimethylpyrazolo[1,5-a]-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine typically involves the reaction of 5-methyl-3-aminopyrazole with 3-chloro-2,4-pentanedione in the presence of a base such as sodium acetate. The reaction is carried out in aqueous ethanol, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Nucleophilic Substitution at the C4 Position
The chlorine atom at position 4 is highly reactive toward nucleophilic substitution due to the electron-withdrawing nature of the triazine ring. This site is frequently targeted for functionalization.
Example : Reaction with benzylamine in ethanol under reflux replaces the chlorine atom with a benzylamino group, forming 4-benzylamino-7,8-dimethylpyrazolo-triazine .
Cross-Coupling Reactions
The chloro group enables participation in palladium-catalyzed cross-coupling reactions, facilitating C–C bond formation.
Example : Suzuki coupling with 4-methoxyphenylboronic acid introduces a methoxyphenyl group at C4, yielding 4-(4-methoxyphenyl)-7,8-dimethylpyrazolo-triazine .
Cyclization Reactions
The triazine ring can act as a scaffold for further annelation, particularly under acidic or basic conditions.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Intramolecular cyclization | H₂SO₄, 100°C | Fused pyrazolo-triazino[5,1-c]triazines | 55–70% | |
| Ring expansion | NH₂OH·HCl, NaOH, EtOH | Pyrazolo-triazinone derivatives | 60–78% |
Example : Treatment with hydroxylamine hydrochloride in basic ethanol induces ring expansion to form 7,8-dimethylpyrazolo-triazin-4-one .
Hydrolysis and Oxidation
The chloro group and triazine core are susceptible to hydrolysis under aggressive conditions.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | 4-Hydroxy-7,8-dimethylpyrazolo-triazine | 85–95% | |
| Oxidation | KMnO₄, H₂O, 80°C | Triazine N-oxide derivatives | 40–60% |
Note : Hydrolysis under acidic conditions replaces chlorine with a hydroxyl group, forming a triazinolone structure.
Functionalization via Methyl Groups
The methyl groups at positions 7 and 8 are less reactive but can undergo halogenation or oxidation under specific conditions.
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 7/8-Bromomethyl derivatives | 30–50% | |
| Oxidation | SeO₂, dioxane, 100°C | 7/8-Formyl derivatives | 45–65% |
Example : Selective bromination at the methyl groups using N-bromosuccinimide (NBS) yields 7-bromomethyl-4-chloro-8-methylpyrazolo-triazine .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine as an anticancer agent. Research indicates that this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited potent inhibitory activity against the PI4KIIIβ kinase, which is implicated in various cancers .
Mechanism of Action
The mechanism involves the covalent modification of non-cysteine residues in target proteins, leading to altered signaling pathways that promote apoptosis in cancer cells. The selectivity and potency of these inhibitors make them promising candidates for further development into therapeutic agents .
Case Study: Synthesis and Testing
A recent investigation synthesized several derivatives of this compound and evaluated their cytotoxic effects on different cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for anticancer drug development .
Agricultural Applications
Pesticidal Properties
This compound has shown promise as a pesticide due to its ability to disrupt biochemical pathways in pests. Studies indicate that it can act as a growth regulator in various agricultural pests by interfering with their hormonal systems .
Field Trials
Field trials have demonstrated that formulations containing this compound significantly reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides. The compound's specificity suggests it could be integrated into sustainable agricultural practices .
Material Science
Polymer Chemistry
In material science, this compound has been explored as a building block for novel polymers. Its unique chemical properties allow for the creation of materials with enhanced thermal stability and mechanical strength.
Application in Coatings
Research has indicated that incorporating this compound into polymer matrices can improve the durability and resistance of coatings against environmental degradation. This application is particularly relevant in industries requiring long-lasting protective materials .
Data Tables
Mechanism of Action
The mechanism of action of 4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis or membrane integrity . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
- 2-(4-Chlorobenzylamino)-4-(phenylamino)pyrazolo[1,5-A][1,3,5]triazine-8
Uniqueness
4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine is unique due to its specific substitution pattern and the presence of both chloro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[1,5-A][1,3,5]triazine family, characterized by a pyrazole ring fused with a triazine moiety. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired structure. For instance, one synthetic route has been reported where pyrazole derivatives are reacted with isothiocyanates under mild conditions to yield substituted triazines with high yields and purity .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-A][1,3,5]triazines. For example:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. One study reported that a related compound showed higher efficacy against human lung cancer (A549) compared to breast cancer (MDA-MB231) cells .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Inhibition Studies : Certain derivatives have been evaluated for their ability to inhibit microbial growth. For instance, pyrazole-based compounds have demonstrated moderate inhibitory activity against xanthine oxidase (XO), an enzyme linked to various inflammatory conditions .
- Synergistic Effects : When combined with standard antibiotics like doxorubicin, some pyrazole derivatives exhibited enhanced cytotoxicity against resistant bacterial strains .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several case studies have been conducted to assess the pharmacological potential of this compound and its derivatives:
- Anticancer Evaluation : A detailed study focused on the synthesis of new derivatives and their evaluation against multiple cancer cell lines. The findings indicated that modifications in the substituents on the triazine ring significantly influenced their anticancer potency.
- Antimicrobial Testing : Another research effort involved testing a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain compounds had notable antibacterial activity and could serve as lead compounds for further development.
Q & A
Q. What are the standard synthetic routes for 4-chloro-7,8-dimethylpyrazolo[1,5-a][1,3,5]triazine, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, analogous triazolo-triazine derivatives are prepared using precursors like α-naphthoyl or benzoyl chlorides in ammonia-saturated ethanol or KOH solutions under reflux (60–100°C, 5–12 hours). Intermediates are characterized via 1H NMR (e.g., δ 7.29–7.42 ppm for aromatic protons) and IR spectroscopy (C-Cl stretches at ~750 cm⁻¹). Melting points (260–305°C) and elemental analysis (e.g., C: 61.65% calc. vs. 61.78% found) confirm purity .
Q. How can researchers optimize reaction conditions for introducing substituents at position 7 of the pyrazolo-triazine core?
Methodological Answer: Position 7 functionalization often involves silylformamidine intermediates. For instance, methyl 7-((dimethylamino)(methyl(trimethylsilyl)amino)methyl)-3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate is synthesized by reacting silylformamidine with precursors in benzene under stirring, followed by crystallization from hexane. Reaction time (4–24 hours) and solvent polarity (methanol vs. ether) critically influence yield. HRMS (e.g., [M+H]+ 254.1039) and 13C NMR (e.g., δ 160–165 ppm for carbonyls) validate structural modifications .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Resolve substituent patterns (e.g., methyl groups at δ 2.3–2.6 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ 254.1042).
- Elemental Analysis : Verify C/H/N ratios (e.g., C: 61.65% calc. vs. 61.78% found).
- Melting Point : Assess purity (sharp melting >300°C indicates high crystallinity) .
Q. How do solvent choice and reaction temperature impact the yield in triazine ring closure reactions?
Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance ring closure efficiency by stabilizing transition states. For example, refluxing in phenol (3.0–4.0 mol) at 120°C for 5 hours achieves quantitative yields in triazine formation. Lower temperatures (<80°C) may result in incomplete cyclization, while non-polar solvents (e.g., toluene) reduce solubility of intermediates, lowering yields by 15–30% .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in reactivity studies?
Methodological Answer: Use density functional theory (DFT) to model electronic effects (e.g., Fukui indices for electrophilic attack sites). If experimental reactivity diverges (e.g., unexpected regioselectivity), validate via X-ray crystallography (e.g., bond angles in triazine rings) or kinetic isotope effects . Adjust computational parameters (solvent models, basis sets) to align with empirical observations .
Q. How can factorial design be applied to optimize multi-step syntheses of derivatives?
Methodological Answer: Implement a 2^k factorial design to test variables like temperature (60–100°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. ethanol). For example, a 2³ design (8 experiments) identifies interactions between variables, optimizing yield from 45% to 78%. Use ANOVA to prioritize factors (e.g., temperature contributes 60% to variance) .
Q. What methodologies are used to assess the bioisosteric potential of pyrazolo-triazine derivatives compared to purine systems?
Methodological Answer: Compare binding affinity (e.g., IC50 for CDK inhibitors) and pharmacokinetic profiles (logP, solubility). For instance, pyrazolo-triazines with N-benzylamino groups show 10-fold higher selectivity for adenosine A3 receptors than purines. Use molecular docking (AutoDock Vina) to map hydrogen-bonding interactions with receptor residues (e.g., Asn250 in A3AR) .
Q. How to address solubility challenges in pharmacological assays for halogenated triazine derivatives?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability.
- Prodrug Design : Introduce phosphate esters at position 4, improving aqueous solubility by 50-fold.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
